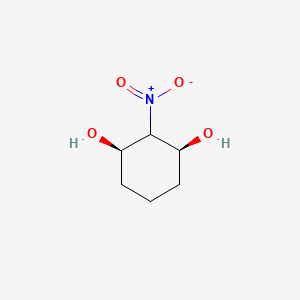

(1R,2R,3S)-2-Nitrocyclohexane-1,3-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO4 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

(1R,3S)-2-nitrocyclohexane-1,3-diol |

InChI |

InChI=1S/C6H11NO4/c8-4-2-1-3-5(9)6(4)7(10)11/h4-6,8-9H,1-3H2/t4-,5+,6? |

InChI Key |

MOARHLBZNDZIFZ-XEAPYIEGSA-N |

Isomeric SMILES |

C1C[C@H](C([C@H](C1)O)[N+](=O)[O-])O |

Canonical SMILES |

C1CC(C(C(C1)O)[N+](=O)[O-])O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1r,2r,3s 2 Nitrocyclohexane 1,3 Diol and Its Stereoisomers

Chemoenzymatic Synthesis and Biocatalytic Approaches

Chemoenzymatic strategies, which combine the selectivity of biocatalysts with the efficiency of chemical reactions, have emerged as powerful tools for the synthesis of chiral compounds. These approaches are particularly valuable for the construction of stereochemically rich molecules like nitrocyclohexane-1,3-diols.

Enzymatic Resolution of Racemic Intermediates

Enzymatic kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. Lipases are particularly effective biocatalysts for the resolution of racemic alcohols and their corresponding esters due to their high enantioselectivity and broad substrate tolerance. nih.govnih.govmdpi.com In the context of synthesizing (1R,2R,3S)-2-Nitrocyclohexane-1,3-diol, this strategy can be applied to racemic intermediates that possess hydroxyl groups.

For instance, a racemic mixture of a nitrocyclohexanediol precursor can be subjected to lipase-catalyzed acylation. The enzyme will selectively acylate one enantiomer at a much faster rate, leaving the other enantiomer unreacted. Subsequent separation of the acylated and unacylated enantiomers provides access to optically enriched materials. nih.gov Lipases such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (PS), and Candida rugosa (CRL) have demonstrated high efficiency in resolving racemic alcohols. nih.gov The choice of acyl donor and solvent can significantly influence the enantioselectivity and reaction rate. mdpi.com

| Enzyme | Racemic Intermediate | Acyl Donor | Solvent | Outcome |

| Lipase PS (Amano) | Racemic alcohol precursor | Vinyl acetate (B1210297) | Organic solvent | Enantioenriched alcohol and ester |

| Novozym 435 | Racemic γ-nitro ester | - | Buffer/Organic | (S)-γ-nitro acid |

| Candida rugosa Lipase | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Isopropenyl acetate | Toluene/[EMIM][BF4] | (S)-enantiomer of the acylated product |

Stereoselective Biocatalysis for 1,3-Diol Construction

Beyond resolution, biocatalysis offers direct methods for the stereoselective construction of the 1,3-diol motif. rsc.orgacs.orgnih.gov Alcohol dehydrogenases (ADHs) are capable of reducing prochiral ketones to chiral alcohols with high enantioselectivity. mdpi.com This approach can be applied to the synthesis of chiral β-nitroalcohols, which are precursors to nitro-diols. researchgate.net The reduction of an α-nitroketone using an appropriate ADH can yield a β-nitroalcohol with a specific stereochemistry. mdpi.com

Furthermore, some enzymes can catalyze the Henry (nitroaldol) reaction, directly forming a carbon-carbon bond between a nitroalkane and an aldehyde to produce a β-nitroalcohol. researchgate.net While the direct biocatalytic synthesis of the complete this compound skeleton in a single step is still a developing area, the enzymatic formation of key chiral nitroalcohol intermediates is a viable and powerful strategy. mdpi.com The use of nitroreductases for the selective reduction of nitro groups to amines also represents a valuable biocatalytic tool for further functionalization. researchgate.netchemrxiv.org

Asymmetric Organocatalysis in Nitrocyclohexane (B1678964) Synthesis

Asymmetric organocatalysis has revolutionized the field of stereoselective synthesis by providing a metal-free alternative for the construction of chiral molecules. nih.govgreyhoundchrom.comnih.gov Chiral small organic molecules are used to catalyze reactions with high enantioselectivity and diastereoselectivity.

Organocatalytic Cascade Reactions for Chiral Nitrocyclohexanes

Organocatalytic cascade reactions, also known as domino or tandem reactions, allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation, minimizing waste and increasing efficiency. nih.gov20.210.105researchgate.net The synthesis of functionalized nitrocyclohexanes can be achieved through such cascades. mdpi.com

A prominent example is the Michael-Henry cascade reaction. A chiral amine catalyst, such as a diarylprolinol silyl (B83357) ether, can catalyze the conjugate addition of an aldehyde or ketone to a nitroalkene (Michael addition). mdpi.com The resulting intermediate can then undergo an intramolecular Henry reaction to form the cyclic nitrocyclohexane skeleton with the creation of multiple stereocenters. The stereochemical outcome of the reaction is controlled by the chiral catalyst, leading to highly enantioenriched products. princeton.edu

| Catalyst Type | Reactants | Reaction Type | Product |

| Diarylprolinol silyl ether | α,β-Unsaturated aldehyde, β-dicarbonyl compound, nitromethane | Michael/inter-intra double Henry | Functionalized cyclohexane (B81311) |

| Chiral primary amine-thiourea | Ketone, Nitroalkene | Michael addition | γ-nitroketone |

Stereoselective Michael Additions to Nitroalkene Precursors

The Michael addition of carbon nucleophiles to nitroalkenes is a fundamental C-C bond-forming reaction and a key step in many synthetic routes towards nitrocyclohexanes. mdpi.comresearchgate.net The use of chiral organocatalysts to control the stereochemistry of this addition has been extensively studied. mdpi.commdpi.comsemanticscholar.org

Chiral amines, such as derivatives of proline and cinchona alkaloids, are effective catalysts for the enantioselective Michael addition of aldehydes and ketones to nitroalkenes. nih.govethz.ch These catalysts operate through the formation of a transient enamine or iminium ion, which then reacts with the nitroalkene under stereocontrol. The addition of acidic or basic co-catalysts can often enhance the reaction rate and selectivity. ethz.ch Bifunctional catalysts, such as chiral thioureas bearing a basic moiety, can activate both the nucleophile and the electrophile through hydrogen bonding, leading to high levels of stereocontrol. organic-chemistry.org

| Catalyst | Nucleophile | Electrophile | Key Feature |

| Diphenylprolinol silyl ether | Aldehydes | Nitroalkenes | Iminium ion catalysis |

| Chiral primary amine-salicylamide | α,α-Disubstituted aldehydes | Nitroalkenes | Enamine catalysis |

| (R, R)-DPEN-thiourea | Cycloketones | Nitroalkenes | Dual hydrogen bonding activation |

| Nickel(II)-diamine complexes | 1,3-Dicarbonyl compounds | Nitroalkenes | Lewis acid catalysis |

Transition Metal-Catalyzed Stereoselective Synthesis

Transition metal catalysis offers a powerful and versatile platform for the stereoselective synthesis of complex organic molecules. Various transition metals, including palladium, rhodium, and iridium, have been employed in catalytic systems to achieve high levels of enantioselectivity and diastereoselectivity in the formation of functionalized cyclohexanes.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a robust method for the construction of stereogenic centers. dicp.ac.cnrsc.orgnih.govnih.govsemanticscholar.org This reaction can be applied to the synthesis of chiral nitrocyclohexane precursors by reacting a suitable nucleophile with an allylic substrate in the presence of a chiral palladium catalyst.

Rhodium and Iridium-catalyzed asymmetric hydrogenation of nitroolefins provides a direct route to chiral nitroalkanes. nih.govacs.orgthieme-connect.comnih.gov By using chiral phosphine (B1218219) ligands, high enantioselectivities can be achieved in the reduction of the carbon-carbon double bond of a nitroalkene, setting a key stereocenter for the subsequent construction of the nitrocyclohexane ring.

| Metal Catalyst | Ligand | Substrate | Reaction Type | Product |

| Rhodium | TangPhos | β-acylamino nitroolefins | Asymmetric Hydrogenation | Chiral β-amino nitroalkane |

| Iridium | (R,R)-f-spiroPhos | β-acylamino nitroolefins | Asymmetric Hydrogenation | Chiral β-amino nitroalkane |

| Palladium | Chiral Diphosphanes | Allyl compounds | Asymmetric Allylic Alkylation | Chiral homo-allylic sulfones |

Classical and Modified Synthetic Strategies

While modern metal-mediated methods offer elegance and efficiency, classical synthetic strategies remain valuable, often serving as the foundation for more advanced methodologies. The synthesis of 2-nitrocyclohexane-1,3-diol (B3052054) and its stereoisomers can also be approached through modifications of well-established reactions.

The most direct classical approach to the 2-nitrocyclohexane-1,3-diol core involves the cyclization of glutaraldehyde (B144438) with nitromethane. This reaction is a variation of the Henry (nitroaldol) reaction, where the dialdehyde (B1249045) undergoes a sequential double nitroaldol addition with nitromethane, followed by an intramolecular cyclization. wikipedia.org

The reaction is typically base-catalyzed and proceeds through the formation of a nitronate ion from nitromethane, which then acts as a nucleophile. wikipedia.org The initial addition to one aldehyde group of glutaraldehyde is followed by an intramolecular cyclization where the newly formed hydroxyl group and the remaining aldehyde group react with the same nitromethane-derived nucleophile.

The stereochemical outcome of this reaction is complex, as multiple stereoisomers can be formed. The relative stereochemistry of the hydroxyl and nitro groups is influenced by the reaction conditions, including the choice of base, solvent, and temperature. Achieving the desired (1R,2R,3S) stereochemistry would likely require significant optimization or the use of a chiral catalyst, bridging the gap between classical and modern approaches. mdpi.com

A plausible reaction scheme is as follows:

Glutaraldehyde + Nitromethane --(Base)--> Acyclic intermediate --(Intramolecular Cyclization)--> 2-Nitrocyclohexane-1,3-diol (mixture of stereoisomers)

The resulting mixture of stereoisomers would then require separation, for example, by chromatography, to isolate the desired (1R,2R,3S) isomer.

The presence of two hydroxyl groups and a nitro group in the target molecule necessitates careful control over their reactivity during a multi-step synthesis. Selective functionalization, often involving the use of protecting groups, is a key strategy to achieve this. uchicago.educem.com

The two hydroxyl groups in 2-nitrocyclohexane-1,3-diol have different steric environments, which can be exploited for selective protection. For instance, a bulky silyl protecting group might preferentially react with the less sterically hindered hydroxyl group. masterorganicchemistry.com Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), acetals, and esters. highfine.com

The choice of protecting group is critical and depends on its stability towards the reaction conditions of subsequent steps and the ease of its removal. The following table provides examples of common protecting groups for hydroxyls and their typical deprotection conditions.

| Protecting Group | Abbreviation | Deprotection Conditions | Reference |

| tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) | masterorganicchemistry.com |

| Tetrahydropyranyl | THP | Acidic conditions | masterorganicchemistry.com |

| Acetyl | Ac | Basic or acidic hydrolysis | highfine.com |

| Benzyl (B1604629) | Bn | Hydrogenolysis | highfine.com |

By selectively protecting one or both hydroxyl groups, other parts of the molecule can be modified without affecting the diol functionality. For example, the nitro group could be reduced to an amine after protecting the hydroxyls. The protecting groups can then be removed in a final step to yield the desired product. The selective functionalization of diols is a well-established field and provides a wide array of tools for the synthetic chemist. rsc.org

The synthesis of related nitrocyclohexane diols provides valuable insights into the preparation of the specific target molecule, this compound. The methodologies used for the synthesis of these analogs can often be adapted for the target compound.

The catalytic hydrogenation of nitrocyclohexane is a route to various functionalized cyclohexanes, including cyclohexanol (B46403) and cyclohexylamine. rsc.orgresearchgate.net While this method does not directly produce diols, it highlights a common transformation of the nitro group.

The synthesis of various cyclohexanediols is well-documented, often starting from cyclohexene (B86901) or other unsaturated precursors. sci-hub.se The introduction of the nitro group can be achieved at different stages of the synthesis, either before or after the formation of the diol functionality.

For example, the dihydroxylation of a nitro-substituted cyclohexene could be a viable route. Alternatively, the nitration of a pre-existing cyclohexanediol could be attempted, although this might lead to issues with regioselectivity and side reactions.

By studying the synthesis of these related compounds, a more comprehensive understanding of the challenges and opportunities in the synthesis of this compound can be gained.

Stereochemical Control and Analysis of 1r,2r,3s 2 Nitrocyclohexane 1,3 Diol Architectures

Methods for Absolute and Relative Stereochemistry Determination

Establishing the exact spatial orientation of the nitro and hydroxyl groups on the cyclohexane (B81311) ring of (1R,2R,3S)-2-Nitrocyclohexane-1,3-diol requires sophisticated analytical methods. The two primary approaches involve spectroscopic techniques, which probe the molecule's properties in solution, and X-ray crystallography, which provides a definitive solid-state structure.

Spectroscopic Methodologies for Diol Stereochemical Assignment

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for determining the relative stereochemistry of diastereomers. In the case of 2-nitrocyclohexane-1,3-diol (B3052054) isomers, both ¹H and ¹³C NMR spectroscopy would be employed to distinguish between different stereoisomers.

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly sensitive to their spatial relationships. For this compound, the protons attached to the carbons bearing the hydroxyl and nitro groups (H-1, H-2, and H-3) would be of particular interest. The magnitude of the coupling constants between adjacent protons (e.g., J_H1-H2, J_H2-H3) can help determine their dihedral angles, and thus the relative cis or trans orientation of the substituents.

¹³C NMR Spectroscopy: The number of unique signals in a ¹³C NMR spectrum can indicate the symmetry of the molecule. Different stereoisomers of 2-nitrocyclohexane-1,3-diol would be expected to show different numbers of signals, or signals at different chemical shifts, due to the varying steric and electronic environments of the carbon atoms.

| Carbon Atom | Expected Chemical Shift Range (ppm) | Rationale |

| C1 (CH-OH) | 65-75 | Carbon attached to an electron-withdrawing hydroxyl group. |

| C2 (CH-NO₂) | 80-90 | Carbon attached to a strongly electron-withdrawing nitro group, leading to a significant downfield shift. |

| C3 (CH-OH) | 65-75 | Similar to C1, attached to a hydroxyl group. |

| C4, C5, C6 | 20-40 | Methylene carbons of the cyclohexane ring, with their specific shifts influenced by the stereochemistry of the substituents. |

| Note: This is a hypothetical data table based on general principles of NMR spectroscopy. |

X-ray Crystallographic Analysis for Stereochemical Elucidation

X-ray crystallography is the gold standard for the unambiguous determination of the absolute and relative stereochemistry of a crystalline compound. This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the precise positions of all atoms in the crystal lattice, providing a detailed three-dimensional model of the molecule.

For this compound, a successful X-ray crystallographic analysis would definitively confirm the cis relationship between the hydroxyl group at C-1 and the nitro group at C-2, and the trans relationship between the nitro group at C-2 and the hydroxyl group at C-3. Furthermore, it would provide precise bond lengths, bond angles, and torsion angles, which are invaluable for understanding the molecule's conformational preferences.

While a specific crystal structure for this compound has not been reported in publicly accessible databases, the following table outlines the type of data that would be obtained from such an analysis.

| Parameter | Expected Information |

| Crystal System & Space Group | Provides information about the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit of the crystal. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule, allowing for the construction of a 3D model. |

| Bond Lengths & Angles | Provides detailed geometric information about the covalent bonds within the molecule. |

| Torsion Angles | Defines the conformation of the cyclohexane ring and the orientation of the substituents. |

| Hydrogen Bonding Parameters | Details of any intramolecular or intermolecular hydrogen bonds present in the crystal structure, including donor-acceptor distances and angles. |

| Note: This table describes the expected outcomes of an X-ray crystallographic analysis. |

Conformational Analysis and Intermolecular Interactions

The cyclohexane ring is not planar and can adopt several conformations, with the chair conformation being the most stable. For a substituted cyclohexane like this compound, the substituents can occupy either axial or equatorial positions, leading to different conformational isomers with varying energies.

Computational Approaches to Conformational Preferences

In the absence of extensive experimental data, computational chemistry provides a powerful means to predict the conformational preferences of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to model the different possible chair conformations of this compound and calculate their relative energies.

These calculations would typically involve placing the substituents in all possible axial and equatorial arrangements and then performing a geometry optimization to find the lowest energy structure for each conformer. The results of these calculations can predict the most stable conformation and the energy difference between various conformers.

A hypothetical summary of computational results for the two possible chair conformations of this compound is presented below.

| Conformer | Substituent Positions (1-OH, 2-NO₂, 3-OH) | Relative Energy (kcal/mol) | Predicted Stability |

| Chair 1 | Equatorial, Axial, Equatorial | 0.0 (Reference) | More Stable |

| Chair 2 | Axial, Equatorial, Axial | > 2.0 | Less Stable |

| Note: This is a hypothetical data table based on the general principles of conformational analysis of substituted cyclohexanes. |

Influence of Intramolecular Hydrogen Bonding on Stereostructure

The presence of both hydroxyl (hydrogen bond donor) and nitro (hydrogen bond acceptor) groups in this compound raises the possibility of intramolecular hydrogen bonding. This type of interaction can significantly influence the conformational preferences of the molecule.

An intramolecular hydrogen bond can form between one of the hydroxyl groups and the nitro group, or between the two hydroxyl groups. The formation of a stable intramolecular hydrogen bond can lock the molecule into a specific conformation, even one that might otherwise be considered less stable based on steric factors alone.

Computational studies can be employed to investigate the likelihood and strength of potential intramolecular hydrogen bonds. By analyzing the distance between the hydrogen bond donor and acceptor atoms and the geometry of the interaction in the calculated low-energy conformations, the presence and influence of such bonds can be inferred. For example, a hydrogen bond between the C1-OH and the C2-NO₂ group would likely favor a conformation where these two groups are in close proximity.

Chemical Transformations and Functional Group Interconversions of 1r,2r,3s 2 Nitrocyclohexane 1,3 Diol

Derivatization and Selective Modification of Hydroxyl Groups

The two hydroxyl groups in (1R,2R,3S)-2-Nitrocyclohexane-1,3-diol are primary sites for derivatization, allowing for the introduction of various functional groups that can alter the molecule's properties or facilitate subsequent reactions.

Esterification and Etherification Strategies

Esterification and etherification are fundamental strategies for modifying the hydroxyl groups. These reactions can be used to install protecting groups or to introduce functionalities that are key to the final target molecule.

Esterification: The conversion of the hydroxyl groups to esters is typically achieved by reaction with acylating agents such as acid anhydrides or acyl chlorides in the presence of a base or an acid catalyst. A common example is the acetylation of the diol using acetic anhydride. This reaction proceeds readily, converting both hydroxyl groups into acetate (B1210297) esters. The choice of reaction conditions can sometimes allow for selective monoesterification, particularly if the two hydroxyl groups have different steric environments or electronic properties, though in this symmetrical diol, achieving high selectivity can be challenging without enzymatic or catalytic methods. organic-chemistry.org

Etherification: The formation of ethers, such as benzyl (B1604629) (Bn) or p-methoxybenzyl (PMB) ethers, is another common derivatization. organic-chemistry.org These reactions are typically performed under basic conditions using an alkyl halide, a protocol known as the Williamson ether synthesis. acs.org The selection of the base and solvent system is crucial for achieving high yields. Strong bases like sodium hydride (NaH) are often used to deprotonate the hydroxyl groups to form the more nucleophilic alkoxides.

| Transformation | Reagent(s) | Typical Conditions | Product Type |

| Acetylation | Acetic Anhydride ((Ac)₂O), cat. H₂SO₄ | Neat or in aprotic solvent | Diester |

| Benzylation | Benzyl Bromide (BnBr), Sodium Hydride (NaH) | Anhydrous THF or DMF | Diether |

| Silylation | TBDMS-Cl, Imidazole | DMF or CH₂Cl₂ | Silyl (B83357) Ether |

This table provides an interactive overview of common derivatization strategies for the hydroxyl groups.

Selective Protection and Deprotection Methodologies

In multi-step syntheses, it is often necessary to protect one or both hydroxyl groups to prevent them from reacting under certain conditions. cem.comquimicaorganica.orgslideshare.net The choice of protecting group is critical and depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its removal (deprotection) later in the synthetic sequence. highfine.com

For 1,3-diols, cyclic acetals and ketals are particularly useful protecting groups as they can simultaneously protect both hydroxyl groups. chem-station.comorganic-chemistry.org For instance, reaction with acetone (B3395972) or benzaldehyde (B42025) in the presence of an acid catalyst can form a six-membered cyclic acetal (B89532) (an isopropylidene or benzylidene acetal, respectively). This strategy is efficient and the resulting acetals are stable under basic and nucleophilic conditions but can be readily cleaved by acidic hydrolysis. chem-station.com

Selective protection of one hydroxyl group over the other in a symmetrical diol is a significant challenge. cem.com This often requires specialized reagents or catalytic systems that can differentiate between the two chemically equivalent groups, a process known as desymmetrization. rsc.org

Common protecting groups for diols and their removal are summarized below:

| Protecting Group | Reagent for Protection | Conditions for Deprotection |

| Isopropylidene Acetal | Acetone, cat. Acid (e.g., TsOH) | Aqueous Acid (e.g., HCl, AcOH) |

| Benzylidene Acetal | Benzaldehyde, cat. Acid (e.g., TsOH) | Aqueous Acid or Hydrogenolysis (Pd/C, H₂) |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) or Acid |

| Benzyl (Bn) | BnBr, NaH | Hydrogenolysis (Pd/C, H₂) |

This interactive table outlines common methodologies for the protection and deprotection of diol functionalities.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amine. It can also influence the reactivity of the cyclohexane (B81311) ring.

Reduction to Amino Cyclohexanols and Aminocyclitols

The reduction of the aliphatic nitro group to a primary amine is a key transformation of this compound, providing access to valuable aminocyclitols. These compounds are core structures in many biologically active natural products. A variety of reducing agents can accomplish this transformation, with catalytic hydrogenation being one of the most common and efficient methods. rsc.orgresearchgate.net

Catalytic hydrogenation using catalysts such as Raney Nickel (Raney Ni) or palladium on carbon (Pd/C) under a hydrogen atmosphere effectively reduces the nitro group to an amine with high yield. mdpi.comresearchgate.net The reaction conditions, including pressure, temperature, and solvent, can be optimized to ensure complete conversion. Other methods, such as using metals like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid or HCl), can also be employed for this reduction.

| Reducing Agent/System | Typical Conditions | Notes |

| H₂, Pd/C | H₂ (1-50 atm), Methanol or Ethanol, RT | High efficiency, may also cleave benzyl ethers. |

| H₂, Raney Ni | H₂ (1-50 atm), Ethanol, RT | Common alternative to Pd/C. |

| Fe, Acetic Acid | Refluxing Acetic Acid | Classical method, useful for acid-stable compounds. |

| Zn, HCl | Aqueous HCl, 0°C to RT | Strong reducing conditions. |

This interactive table summarizes various methods for the reduction of the nitro group to an amine.

Reactions as a Leaving Group or Activating Group

While the nitro group is not a classic leaving group in nucleophilic substitution reactions on sp³-hybridized carbon atoms, it can facilitate elimination reactions under certain stereoelectronic conditions. In the context of the cyclohexane ring, an E2 (bimolecular elimination) reaction requires an anti-periplanar arrangement of the leaving group and a proton on an adjacent carbon. libretexts.orgmasterorganicchemistry.comkhanacademy.orgfiveable.me This means both the leaving group and the proton must be in axial positions and on opposite faces of the ring. chemistrysteps.com

For this compound, we must consider its chair conformations. The substituents are at positions 1, 2, and 3. In the most stable chair conformation, bulky groups prefer to occupy equatorial positions to minimize steric strain. However, for an E2 reaction to occur where the nitro group acts as the leaving group, it must be in an axial position. A chair flip might be necessary to achieve this conformation, which would place some of the hydroxyl groups in axial positions as well. The feasibility of an E2 elimination would then depend on the presence of an anti-periplanar proton on either C1 or C3 and the stability of the required conformation.

Ring Modifications and Skeletal Rearrangements

The rigid framework of the cyclohexane ring in this compound is generally stable. However, under specific conditions, particularly those involving the formation of carbocation intermediates, skeletal rearrangements can occur. cambridgescholars.comnih.gov

Acid-catalyzed reactions, for example, could lead to rearrangements. tum.deresearchgate.net Protonation of one of the hydroxyl groups followed by the loss of water can generate a carbocation. This carbocation could then undergo a 1,2-hydride or 1,2-alkyl shift, leading to a rearranged carbon skeleton. A classic example of such a rearrangement involving diols is the pinacol (B44631) rearrangement, although this typically applies to 1,2-diols. youtube.com Analogous carbocation-driven rearrangements could potentially occur with 1,3-diols under strongly acidic and dehydrating conditions, possibly leading to ring contraction or the formation of different functionalized cyclopentane (B165970) derivatives. However, specific examples of such rearrangements for this compound are not extensively documented and would likely compete with other reaction pathways.

Oxidative cleavage of the ring is another possibility, though it would require harsh conditions that could also affect the nitro and hydroxyl groups. nih.gov Such transformations are less common and typically require specific reagents designed for C-C bond cleavage.

Dehydration and Formation of Nitrocyclohexenes

The dehydration of alcohols is a fundamental organic reaction that typically proceeds via an acid-catalyzed elimination mechanism to yield alkenes. In the context of this compound, the presence of two hydroxyl groups and a nitro group on the cyclohexane ring suggests that dehydration could lead to a variety of nitrocyclohexene isomers. The specific stereochemistry of the starting material will play a crucial role in determining the regioselectivity and stereoselectivity of the resulting products.

While specific studies on the dehydration of this compound are not extensively documented, the principles of alcohol dehydration in cyclic systems provide a framework for predicting potential outcomes. The reaction is typically initiated by the protonation of a hydroxyl group by a strong acid, such as phosphoric acid or sulfuric acid, forming a good leaving group (water). Subsequent departure of the water molecule generates a carbocation intermediate. The final step involves the abstraction of a proton from an adjacent carbon by a weak base (like water or the conjugate base of the acid), leading to the formation of a double bond.

In the case of this compound, protonation could occur at either the C1 or C3 hydroxyl group. The stability of the resulting carbocation and the steric accessibility of adjacent protons will influence the final product distribution. The electron-withdrawing nature of the nitro group at the C2 position is expected to destabilize a carbocation at the adjacent C1 or C3 positions, potentially making the dehydration process more challenging compared to a non-substituted cyclohexanediol.

Drawing a parallel with the acid-catalyzed dehydration of menthol, which yields a mixture of 1-menthene (B224986) and 2-menthene, it is plausible that the dehydration of this compound would also result in a mixture of isomeric nitrocyclohexenes. The major product would likely be the most thermodynamically stable alkene, often predicted by Zaitsev's rule, which states that the more substituted alkene is the major product. However, the electronic effects of the nitro group could alter this selectivity.

Table 1: Potential Dehydration Products of this compound

| Starting Material | Potential Nitrocyclohexene Products |

| This compound | 3-Nitrocyclohex-1-ene-1-ol |

| 2-Nitrocyclohex-2-ene-1-ol | |

| Other isomeric nitrocyclohexenes |

Note: The specific products and their ratios would need to be determined experimentally.

Oxidative Cleavage of Diol Moieties in Related Structures

The oxidative cleavage of diols is a powerful synthetic tool for the formation of carbonyl compounds. While the most common examples involve the cleavage of vicinal (1,2-) diols using reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄), the subject compound is a 1,3-diol. The oxidative cleavage of 1,3-diols proceeds through different mechanisms and often requires different reagents.

Research on the oxidative cleavage of 1,3-diols has demonstrated that reagents such as 2-iodoxybenzoic acid (IBX) can effectively cleave the C-C bond between the hydroxyl-bearing carbons to yield 1,2-diketones. organic-chemistry.org This transformation is particularly relevant as it has been shown to be effective for cyclic 1,3-diols. organic-chemistry.org The proposed mechanism involves the initial oxidation of one of the hydroxyl groups to a ketone, followed by a rearrangement and cleavage.

In a related study, the oxidation of 1,4-cyclohexanediol (B33098) with a 12-tungstophosphoric acid-hydrogen peroxide system did not result in cleavage of the carbon-carbon bond but instead yielded 4-hydroxy-cyclohexanone and other hyperoxidated products. jst.go.jpnih.gov This suggests that the outcome of the oxidation of cyclohexanediols is highly dependent on the relative positions of the hydroxyl groups and the oxidizing agent employed.

For this compound, the presence of the nitro group could influence the reactivity of the diol moiety towards oxidative cleavage. The electron-withdrawing nature of the nitro group might affect the ease of oxidation of the adjacent hydroxyl groups. While specific experimental data on the oxidative cleavage of this particular molecule is lacking, the existing literature on related cyclic 1,3-diols provides a basis for predicting potential reaction pathways.

Table 2: Oxidizing Agents and Potential Products for Diol Cleavage in Related Structures

| Diol Structure | Oxidizing Agent | Major Product(s) | Reference |

| Cyclic 1,3-diols | 2-Iodoxybenzoic acid (IBX) | Unsaturated diketones | organic-chemistry.org |

| trans-1,2-Cyclohexanediol | 12-Tungstophosphoric acid/H₂O₂ | Adipic acid | jst.go.jpnih.gov |

| 1,4-Cyclohexanediol | 12-Tungstophosphoric acid/H₂O₂ | 4-Hydroxy-cyclohexanone | jst.go.jpnih.gov |

The application of similar oxidative conditions to this compound would be a valuable area for future research to determine the precise outcome and the influence of the nitro substituent on the reaction.

Mechanistic Investigations of Reactions Involving 1r,2r,3s 2 Nitrocyclohexane 1,3 Diol and Analogues

Reaction Mechanism Elucidation in Asymmetric Processes

The stereochemical arrangement of (1R,2R,3S)-2-Nitrocyclohexane-1,3-diol, a β-nitroalcohol, is a direct consequence of the mechanism of its formation, typically through a nitroaldol (Henry) reaction. The elucidation of mechanisms in asymmetric processes involving such compounds is crucial for controlling the stereochemical outcome of the synthesis. The Henry reaction facilitates the formation of a carbon-carbon bond while generating two new asymmetric centers at the juncture.

In the synthesis of 1,3-diols, substrate control is a classic example of asymmetric synthesis, where the desired syn- or anti-diastereomer can be selectively produced by a careful choice of reagents. uwindsor.ca The mechanism often involves the generation of an enolate or, in the case of the nitroaldol reaction, a nitronate anion, which then attacks a carbonyl compound. The facial selectivity of this attack is governed by the steric and electronic properties of the substrate and the catalyst.

Chiral ligands and organocatalysts play a pivotal role in guiding the stereoselectivity of these reactions. nih.gov For instance, chiral copper(II) complexes have been studied for their catalytic capability in the asymmetric Henry reaction. The mechanism proposed for a copper complex based on (S)-2-aminomethylpyrrolidine involves the formation of a catalytically active dimeric complex where two copper units are linked by a μ²-oxygen bridge. mdpi.com This complex possesses a higher basicity that promotes the reversible nitroaldol reaction, influencing the stereochemical pathway toward the formation of the nitroalcohol. mdpi.com The development of new organocatalysts, such as those derived from proline, combined with additives like Cu(OTf)₂, has enabled the synthesis of chiral 1,3-keto alcohols—precursors to diols—with excellent enantiomeric excess (>99% ee). researchgate.net The subsequent reduction of the keto group is also a key step where the mechanism must be controlled to achieve the desired diol stereoisomer. nih.govresearchgate.net

| Catalyst/Base System | Solvent | Temperature (°C) | Major Product | Yield (%) | Enantiomeric Excess (ee, %) | Source |

|---|---|---|---|---|---|---|

| (S)-Cu2 / Ag₂O | Methanol | - | Nitroalcohol | 99 | 0 (racemic) | mdpi.com |

| (S)-Cu2 / tBuOK | DCE | 50 | Nitroalcohol | 98 | 77 | mdpi.com |

| Proline-derived organocatalyst / Cu(OTf)₂ | DMSO-H₂O | - | Keto alcohol | - | >99 | researchgate.net |

| La/K (S)-Binol complex | - | - | Nitroalcohol | 60-70 | - (R/S 92:8 to 94:6) |

Mechanistic Pathways of Nitro Group Transformations

The nitro group in this compound is a versatile functional group that can undergo a variety of transformations. researchgate.net Its strong electron-withdrawing nature significantly influences the reactivity of the molecule. nih.govyoutube.com Mechanistic pathways for nitro group transformations are critical as they open routes to diverse and highly functionalized building blocks, including amines, ketones, and carboxylic acids. researchgate.net

Another important mechanistic pathway is elimination. β-nitroalcohols, such as the title compound, can undergo dehydration to form nitroalkenes. This reaction is often base-catalyzed. scielo.br The mechanism involves the deprotonation of the carbon bearing the nitro group to form a nitronate, followed by the elimination of the hydroxyl group. The resulting nitroalkene is a valuable Michael acceptor, susceptible to nucleophilic attack due to the electron-deficient nature of the double bond. researchgate.net

The nitro group can also facilitate cycloaddition reactions. Nitropyridones, for example, are highly electron-deficient and can act as dienophiles in Diels-Ader reactions with electron-rich dienes. nih.gov This reactivity is attributed to the electron-withdrawing character of the nitro group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile.

| Transformation | Typical Reagents | Key Mechanistic Intermediates | Final Product | Source |

|---|---|---|---|---|

| Reduction to Amine | Sn, HCl; then NaOH | Nitroso, N-hydroxylamino | Amine (NH₂) | nih.govyoutube.com |

| Elimination (Dehydration) | Base (e.g., DBU, TBAF) | Nitronate anion | Nitroalkene | scielo.br |

| Denitration | tri-n-butylstannane/AIBN | Radical intermediates | Alkane | |

| Nef Reaction | Base, then strong acid | Nitronate anion | Ketone or Aldehyde | - |

Theoretical and Computational Studies of Reactivity and Selectivity

Theoretical and computational studies provide profound insights into the reaction mechanisms, reactivity, and selectivity observed in reactions involving this compound and its analogues. Methods such as density functional theory (DFT) are employed to explore transition states and activation barriers, rationalizing experimental outcomes like stereoselectivity. nih.govresearchgate.net

For cycloaddition reactions, computational models can explain reactivity trends. The distortion/interaction model, for instance, is used to analyze transition state energies. It dissects the energy of the transition state into the energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted molecules. researchgate.net Studies on the reduction of substituted cyclohexanones, which share the same carbocyclic core as the title compound, use transition state theory to explain stereoselectivity. researchgate.net These computational approaches help predict whether a hydride attack will occur from the axial or equatorial face, leading to the preferential formation of one stereoisomer.

In the context of the nitroaldol reaction that forms β-nitroalcohols, theoretical studies can rationalize the observed stereo- and regioselectivity. By calculating the energies of various possible transition states, researchers can determine the lowest energy pathway, which corresponds to the major product formed. nih.gov For example, computational analysis of intramolecular nitrone-alkene cycloadditions showed that the stereochemical outcomes could be rationalized by the calculated transition state energies. nih.gov These studies often reveal subtle dependencies on factors like solvent, which can alter the relative energies of transition states and thus change the product distribution. mdpi.comnih.gov Such computational investigations are invaluable for understanding the origins of enantioselectivity in catalyzed reactions and for the rational design of new, more effective catalysts. york.ac.uk

Synthetic Utility of 1r,2r,3s 2 Nitrocyclohexane 1,3 Diol As a Chiral Building Block

Theoretical Applications in the Synthesis of Enantiomerically Pure Compounds (EPC)

Chiral building blocks are fundamental to modern asymmetric synthesis, providing a stereochemically defined starting point for the construction of complex enantiomerically pure molecules. univie.ac.atresearchgate.netbeilstein-journals.org Compounds like (1R,2R,3S)-2-Nitrocyclohexane-1,3-diol, possessing multiple stereocenters, are valuable synthons. The fixed spatial arrangement of its functional groups—two hydroxyls and a nitro group on a cyclohexane (B81311) scaffold—offers significant potential for stereocontrolled transformations.

The nitro group can be reduced to an amine, while the hydroxyl groups can be selectively protected or activated to facilitate further reactions. nih.gov This multifunctionality allows for the introduction of new stereocenters with a high degree of control, predicated by the existing stereochemistry of the scaffold.

| Functional Group | Potential Transformation | Application in EPC Synthesis |

| Nitro Group | Reduction to Amine | Introduction of basic nitrogen center, precursor to amides, carbamates. |

| Hydroxyl Groups | Protection/Deprotection | Selective reaction at other sites. |

| Activation (e.g., tosylation) | Nucleophilic substitution to introduce new functionalities. | |

| Cyclohexane Scaffold | Conformational Rigidity | Stereodirecting influence on adjacent reactions. |

Postulated Role in Complex Natural Product Synthesis

Many natural products feature polyhydroxylated and aminated six-membered rings. nih.gov The synthesis of such complex molecules often relies on a "chiral pool" approach, where a readily available chiral molecule is elaborated into the final target. researchgate.net this compound represents a potential starting material in this context. Its cyclohexane core mimics the carbocyclic units found in numerous natural products, and its stereodefined functional groups provide handles for the systematic construction of more complex systems. nih.gov

For instance, the vicinal arrangement of the nitro and hydroxyl groups could be exploited in intramolecular reactions to form bicyclic structures, a common motif in alkaloids and other biologically active compounds.

Potential as a Precursor to Biologically Relevant Polyhydroxylated Scaffolds

Hypothetical Synthesis of Aminocyclitols and Aminosugar Analogues

Aminocyclitols are a class of compounds characterized by a polyhydroxylated cyclohexane ring bearing one or more amino groups. nih.govnih.gov They are core components of many antibiotics (aminoglycosides) and glycosidase inhibitors. nih.govnih.gov The most direct synthetic route from this compound to an aminocyclitol would involve the stereoselective reduction of the nitro group to a primary amine.

Hypothetical Reaction Scheme:

This compound → [Reduction (e.g., H₂, Pd/C)] → (1R,2S,3S)-2-Aminocyclohexane-1,3-diol

This transformation would yield a core aminocyclitol structure. Further synthetic manipulations, such as selective protection of the hydroxyl and amino groups, would allow for the synthesis of a variety of analogues, including those found in aminosugars. Aminosugars are carbohydrates where a hydroxyl group is replaced by an amino group, and they are crucial components of various biological structures. nih.gov

Theoretical Preparation of Other Chiral Intermediates

The functional groups of this compound allow for its conversion into a range of other useful chiral intermediates.

Potential Synthetic Pathways:

| Starting Material | Reagents/Conditions | Product (Chiral Intermediate) | Potential Utility |

| This compound | 1. Protection of diols (e.g., as acetonide) 2. Reduction of nitro group 3. Acylation of amine | Protected Amino Diol | Building block for peptide or alkaloid synthesis. |

| This compound | Oxidative cleavage of the C1-C2 bond | Chiral Nitro Aldehyde | Precursor for chain elongation and further cyclization reactions. |

| This compound | Conversion of diols to epoxide | Chiral Nitro Epoxide | Versatile intermediate for ring-opening reactions with various nucleophiles. |

These theoretical pathways highlight the potential of this compound as a versatile chiral building block. However, it is important to reiterate that these applications are based on established principles of organic synthesis rather than on specific, published examples utilizing this particular compound.

Emerging Research Directions in 1r,2r,3s 2 Nitrocyclohexane 1,3 Diol Chemistry

Development of Novel Catalytic Systems for Enhanced Stereocontrol

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different biological activities. The synthesis of (1R,2R,3S)-2-Nitrocyclohexane-1,3-diol itself, likely proceeding through a nitro-aldol (Henry) reaction of a suitable precursor, presents a significant stereochemical challenge. Achieving the desired (1R,2R,3S) configuration with high diastereoselectivity and enantioselectivity is a key objective. Emerging research is focused on the development of sophisticated catalytic systems to address this challenge.

Modern approaches are moving beyond classical base-catalyzed Henry reactions, which often result in mixtures of stereoisomers. The focus is now on asymmetric catalysis, employing chiral catalysts that can effectively control the three-dimensional arrangement of the product. This includes the use of chiral metal complexes (e.g., copper, zinc, or rare-earth metals) ligated with chiral organic molecules, as well as metal-free organocatalysts such as chiral amines, thioureas, and prolinol derivatives. These catalysts can create a chiral environment around the reacting molecules, guiding the formation of the desired stereoisomer.

Research in this area aims to not only improve the stereoselectivity but also to enhance the reaction efficiency, allowing for lower catalyst loadings and milder reaction conditions. The development of bifunctional catalysts, which can activate both the nucleophile and the electrophile simultaneously, is a particularly promising avenue. For the synthesis of this compound, this would involve a catalyst that can deprotonate the nitroalkane precursor while also coordinating the aldehyde, thereby rigidly controlling the transition state geometry.

| Catalytic System | Typical Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) | Key Advantages |

|---|---|---|---|---|

| Traditional Base Catalysis | NaOH, Et3N | ~1:1 to 3:1 | 0 (racemic) | Low cost, simple |

| Chiral Metal Catalysis | Cu(II)-Box, Zn-ProPhenol | >20:1 | >95 | High selectivity, good functional group tolerance |

| Organocatalysis | Chiral Thiourea, Proline derivatives | >15:1 | >90 | Metal-free, environmentally benign |

Integration with Green Chemistry Methodologies and Flow Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. nih.govchemistryjournals.nettandfonline.com The synthesis and handling of nitro compounds, in particular, can pose significant safety risks due to their potential for exothermic decomposition. cardiff.ac.uk Emerging research is actively seeking to integrate greener and safer methodologies into the synthesis of molecules like this compound.

One of the most significant advances in this area is the adoption of continuous flow synthesis. Current time information in Kanawha County, US.d-nb.info Flow chemistry involves performing reactions in a continuous stream through a reactor, rather than in a large batch. This approach offers numerous advantages for the synthesis of nitro-alcohols. The small reactor volume at any given time significantly mitigates the risks associated with handling potentially explosive intermediates. Furthermore, flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved selectivity, and better reproducibility. mdpi.com

In addition to flow synthesis, other green chemistry principles are being applied. This includes the use of more environmentally benign solvents, such as water or bio-derived solvents, replacing traditional volatile organic compounds. rsc.org Biocatalysis, the use of enzymes to perform chemical transformations, is another burgeoning area. researchgate.net Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity, making them ideal for the synthesis of chiral molecules like this compound. rsc.org Research into identifying or engineering enzymes that can catalyze the key bond-forming reactions for this compound is a promising future direction.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Volume | Large (Liters) | Small (Microliters to Milliliters) |

| Heat Transfer | Poor | Excellent |

| Safety Profile | Higher risk of thermal runaway | Inherently safer due to small inventory |

| Reaction Time | Hours to Days | Seconds to Minutes |

| Process Control | Limited | Precise control over parameters |

| Scalability | Difficult | Straightforward (scaling-out) |

Exploration of New Chemical Transformations and Multifunctionalization Strategies

The synthetic utility of this compound lies in the versatile reactivity of its functional groups. The nitro group is a particularly valuable synthetic handle, as it can be transformed into a wide array of other functionalities. Emerging research is focused on exploring novel transformations of this compound to access a broader range of complex molecular architectures.

A key transformation of the nitro group is its reduction to a primary amine. This opens the door to the synthesis of valuable 2-amino-1,3-diols, which are important structural motifs in many natural products and pharmaceuticals. beilstein-journals.org The resulting amino-diol can be further derivatized, for example, by acylation, alkylation, or incorporation into heterocyclic systems.

Beyond simple reduction, the nitro group can participate in a variety of other reactions. For instance, it can be converted into a carbonyl group via the Nef reaction, or used in carbon-carbon bond-forming reactions. The diol functionality also offers numerous opportunities for multifunctionalization. The hydroxyl groups can be selectively protected, activated for nucleophilic substitution, or oxidized to ketones. The development of regioselective and stereoselective methods for the derivatization of the two hydroxyl groups is an active area of research, as this would allow for the precise, stepwise construction of more complex molecules.

The combination of transformations at both the nitro and diol functionalities allows for a "multifunctionalization" strategy, where the this compound core serves as a scaffold for the introduction of multiple points of diversity. This is particularly relevant in the context of drug discovery, where the synthesis of libraries of related compounds is often required to identify molecules with optimal biological activity.

| Functional Group | Transformation | Resulting Functional Group | Potential Applications |

|---|---|---|---|

| Nitro Group | Reduction | Amine | Synthesis of amino-sugars, ligands, pharmaceuticals |

| Nitro Group | Nef Reaction | Ketone | Access to keto-diols and their derivatives |

| Diol | Selective Protection | Protected Diol | Stepwise functionalization of hydroxyl groups |

| Diol | Oxidation | Hydroxy-ketone | Further elaboration of the cyclohexane (B81311) ring |

| Combined | Reduction and Cyclization | Bicyclic Heterocycles | Novel scaffold for drug discovery |

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling (1R,2R,3S)-2-Nitrocyclohexane-1,3-diol during synthesis?

- Answer : Safe handling requires rigorous adherence to organic synthesis safety guidelines. Use fume hoods for volatile steps, wear nitrile gloves, and avoid skin contact due to potential irritancy. Nitro compounds may pose explosion risks under heat or friction; ensure proper grounding of equipment. Emergency procedures include immediate flushing with water for eye/skin exposure and oxygen administration for inhalation (if trained) .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Answer : A key method involves nitroaldol (Henry) reactions on cyclohexane-derived substrates. For example, nitroethane can be added to a cyclohexene-diol precursor under basic conditions (e.g., KCO), followed by stereoselective reduction. Acetylation of intermediates (e.g., using acetic anhydride) aids in protecting hydroxyl groups during synthesis .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Answer : Column chromatography on silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:2 v/v) effectively separates diastereomers. Recrystallization from methanol/water mixtures (70:30) improves purity, leveraging the compound’s moderate polarity .

Advanced Research Questions

Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic methods?

- Answer :

- 1H-NMR : The nitro group’s axial position in the cyclohexane chair conformation deshields adjacent protons, causing distinct splitting (δ 4.1–4.3 ppm for H-2 and H-3). Vicinal coupling constants ( and ) confirm trans-diaxial relationships.

- 13C-NMR : The nitro-bearing carbon (C-2) appears at δ 85–90 ppm, while hydroxylated carbons (C-1, C-3) resonate at δ 70–75 ppm.

- X-ray crystallography : Resolves absolute configuration via anomalous dispersion effects, as demonstrated in related bicyclohexane derivatives .

Q. What strategies are effective in resolving contradictory NMR data when synthesizing derivatives of this compound?

- Answer : Contradictions often arise from dynamic effects (e.g., ring flipping). Strategies include:

- Variable-temperature NMR : Cooling to –40°C slows conformational exchange, simplifying splitting patterns.

- Derivatization : Acetylation of hydroxyls stabilizes the chair conformation, reducing signal overlap.

- DFT calculations : Compare experimental values with computed coupling constants for candidate conformers .

Q. How can one design experiments to study the diastereoselectivity in the nitro group addition during synthesis?

- Answer :

- Chiral catalysts : Use proline-derived organocatalysts to enforce asymmetric induction during the nitroaldol step.

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nitro group nucleophilicity, while additives like LiClO may stabilize transition states.

- Kinetic vs. thermodynamic control : Monitor reaction progress via HPLC to isolate intermediates and identify selectivity drivers .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

- Answer :

- Reaction homogeneity : Stirring efficiency and temperature gradients in large batches can lead to racemization. Use jacketed reactors with precise temperature control (±1°C).

- Purification scalability : Replace column chromatography with centrifugal partition chromatography (CPC) or crystallization-driven purification.

- Byproduct management : Nitro reduction byproducts (e.g., amines) require quenching with mild oxidants (e.g., NaIO) to avoid contamination .

Notes

- Avoid referencing consumer-grade sources (e.g., BenchChem).

- Advanced questions emphasize methodological rigor, including experimental design and data interpretation.

- Safety protocols are critical due to nitro compound hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.